Norgestomet

Catalog No.
S537509
CAS No.
25092-41-5
M.F
C23H32O4
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norgestomet

CAS Number

25092-41-5

Product Name

Norgestomet

IUPAC Name

[(8R,9S,10R,11S,13S,14S,17R)-17-acetyl-11,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C23H32O4/c1-13-12-22(4)20(9-10-23(22,14(2)24)27-15(3)25)19-7-5-16-11-17(26)6-8-18(16)21(13)19/h11,13,18-21H,5-10,12H2,1-4H3/t13-,18-,19-,20-,21+,22-,23-/m0/s1

InChI Key

IWSXBCZCPVUWHT-VIFKTUCRSA-N

SMILES

CC1CC2(C(CCC2(C(=O)C)OC(=O)C)C3C1C4CCC(=O)C=C4CC3)C

solubility

Soluble in DMSO

Synonyms

17-(acetyloxy)-11 beta-methyl-19-norpregn-4-ene-3,20-dione, norgestomet, SC 21009, SC-21009

Canonical SMILES

CC1CC2(C(CCC2(C(=O)C)OC(=O)C)C3C1C4CCC(=O)C=C4CC3)C

Isomeric SMILES

C[C@H]1C[C@]2([C@@H](CC[C@@]2(C(=O)C)OC(=O)C)[C@H]3[C@H]1[C@H]4CCC(=O)C=C4CC3)C

The exact mass of the compound Norgestomet is 372.2301 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Pregnanes - Pregnenes - Pregnenediones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Synchronisation of Oestrus in Cattle

Estrus Synchronization in Sheep

    Summary of Application: Norgestomet is used in estrus synchronization protocols in sheep.

    Methods of Application: The synchronization protocol consists of an ear implant inserted on day 0 (beginning of the experiment) and kept for 6 days.

    Results or Outcomes: Estrus behavior was observed in 93.3% and 90% for new and used implants, respectively.

Enhancement of Fertility in Beef Heifers

Control of Estrus and Ovulation in Cattle

Norgestomet, also known as 11β-methyl-17-hydroxy-19-norprogesterone acetate, is a synthetic progestin used primarily in veterinary medicine. It is effective in controlling estrus and ovulation in cattle, making it an essential tool for managing breeding cycles in livestock. The compound is characterized by its chemical formula C23H32O4C_{23}H_{32}O_{4} and has a molar mass of approximately 372.505 g/mol .

Chemical Structure

Norgestomet's structure features a steroid backbone with specific modifications that enhance its biological activity. It is a derivative of progesterone, classified as a norpregnane steroid, and exhibits weak affinity for glucocorticoid receptors in addition to its primary action on progesterone receptors .

Norgestomet acts as a progestational agent in cattle. It binds to progesterone receptors in the uterus, hypothalamus, and pituitary gland []. This binding mimics the effects of natural progesterone, leading to:

  • Suppression of ovulation by inhibiting the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus [].
  • Stimulation of endometrial growth, preparing the uterus for pregnancy [].
  • Delaying the onset of estrus (heat) by maintaining progesterone dominance in the reproductive cycle [].

By manipulating the hormonal environment, Norgestomet allows for synchronization of estrus in cattle herds, facilitating breeding programs and improving pregnancy rates.

  • Accidental Ingestion: Accidental ingestion by humans or other animals can cause hormonal imbalances. In such cases, veterinary consultation is recommended [].
  • Environmental Impact: Improper disposal of unused Norgestomet or manure from treated animals can contaminate the environment. Responsible waste management practices are crucial [].
Typical of steroid compounds. Key reactions include:

  • Esterification: The formation of norgestomet involves the esterification of 17-hydroxy-19-norprogesterone with acetic anhydride, yielding the acetate form.
  • Hydroxylation: The introduction of hydroxyl groups at specific positions enhances its activity and solubility.
  • Reduction: Norgestomet can be reduced at certain double bonds to modify its potency and receptor affinity.

These reactions are crucial for synthesizing norgestomet and modifying its pharmacological properties.

Norgestomet functions primarily as a progestin, mimicking the effects of natural progesterone. Its biological activities include:

  • Estrus Synchronization: It effectively synchronizes estrus in cattle, enabling timed breeding practices.
  • Follicular Development: Norgestomet influences follicular development and enhances reproductive efficiency .
  • Hormonal Regulation: It modulates the reproductive hormone levels, impacting ovulation timing and pregnancy maintenance.

Research indicates that norgestomet can significantly affect reproductive performance when used appropriately in veterinary settings .

The synthesis of norgestomet has been explored in various studies. A common method involves:

  • Starting Material: Using 17-hydroxy-19-norprogesterone as the base compound.
  • Esterification Reaction: Reacting the starting material with acetic anhydride under controlled conditions to form norgestomet.
  • Purification: Employing techniques such as chromatography or recrystallization to obtain pure norgestomet.

Recent studies have also focused on optimizing synthesis routes to improve yield and purity .

Studies on norgestomet interactions reveal:

  • Hormonal Interactions: It interacts with various hormones, particularly influencing gonadotropin releasing hormone pathways, which are critical for ovulation regulation .
  • Effects on Other Compounds: Research indicates that norgestomet may alter the pharmacokinetics of other drugs administered concurrently, necessitating careful management in clinical settings.

Understanding these interactions is vital for optimizing its use in veterinary practices.

Similar Compounds

Several compounds share structural similarities with norgestomet, each possessing unique characteristics:

Compound NameChemical FormulaKey Characteristics
ProgesteroneC21H30O3C_{21}H_{30}O_{3}Natural hormone; primary progestin
Medroxyprogesterone AcetateC22H32O3C_{22}H_{32}O_{3}Synthetic progestin used for various therapies
DesogestrelC22H30O1C_{22}H_{30}O_{1}Progestin used in contraceptives
LevonorgestrelC21H28O2C_{21}H_{28}O_{2}Progestin used in emergency contraception

Uniqueness of Norgestomet

Norgestomet's uniqueness lies in its specific application within veterinary medicine, particularly for cattle estrus synchronization. Unlike other progestins primarily used in human medicine or broader veterinary applications, norgestomet is tailored for livestock management, emphasizing its role in enhancing reproductive efficiency.

Norgestomet demonstrates high-affinity binding to progesterone receptors with exceptional selectivity characteristics. Competition binding studies using bovine uterine endometrial cytosol revealed that norgestomet exhibits an IC50 value of 2.44 nM for displacement of tritiated progesterone from progesterone receptor binding sites [1]. This binding affinity is superior to that of endogenous progesterone, with norgestomet competing more effectively than progesterone itself for specific binding sites [1].

Recent synthetic studies have confirmed the agonistic activity of norgestomet against progesterone receptors, demonstrating an EC50 value of 4.5 nM in alkaline phosphatase assays [2]. This potent activity was observed only with the correctly synthesized norgestomet compound, while its 17β-isomer showed complete lack of progesterone receptor agonistic activity [2], highlighting the critical importance of stereochemical configuration for biological activity.

The binding kinetics of norgestomet to progesterone receptors follow classical steroid hormone receptor interactions. Comparative receptor binding studies using rabbit uterine cytosol demonstrated that norgestomet exhibits relative binding affinity similar to progesterone [3], establishing it as an equipotent competitor for progesterone receptor binding sites. The selectivity profile of norgestomet for progesterone receptors is particularly noteworthy, with the compound showing the highest selectivity index among tested progestins when comparing progesterone receptor to androgen receptor binding ratios [3].

ParameterValueTissue SystemReference
IC50 (competitive binding)2.44 nMBovine uterine endometrium [1]
EC50 (agonistic activity)4.5 nMAlkaline phosphatase assay [2]
Relative binding affinitySimilar to progesteroneRabbit uterine cytosol [3]
Stereoselectivity17β-isomer inactiveSynthetic studies [2]

Glucocorticoid Receptor Cross-Reactivity Analysis

Norgestomet exhibits limited cross-reactivity with glucocorticoid receptors, demonstrating high specificity for progesterone receptor-mediated actions. Competition binding studies using bovine endometrial cytosol revealed that norgestomet only competes with dexamethasone binding in the micromolar concentration range [1], indicating weak affinity for glucocorticoid receptor sites.

The selectivity for progesterone receptors over glucocorticoid receptors is further emphasized by studies showing that norgestomet fails to compete with triamcinolone acetonide binding even when present at 100-fold excess concentrations [1]. This lack of significant glucocorticoid receptor interaction at physiologically relevant concentrations ensures that norgestomet's biological effects are primarily mediated through progesterone receptor activation rather than glucocorticoid pathways.

Cross-reactivity analysis demonstrates that norgestomet possesses weak micromolar affinity for glucocorticoid receptors compared to its nanomolar affinity for progesterone receptors [4] [1]. This represents approximately a 1000-fold selectivity difference, providing a substantial safety margin against unwanted glucocorticoid effects during therapeutic use.

Receptor TypeBinding CharacteristicsSelectivity
Glucocorticoid (vs Dexamethasone)Micromolar range only>1000-fold selectivity for PR
Glucocorticoid (vs Triamcinolone)No competition at 100× excessMinimal cross-reactivity

Transcriptional Activation Mechanisms in Target Tissues

Norgestomet functions as a potent transcriptional activator through classical nuclear receptor mechanisms, mediating gene expression via progesterone receptor-dependent pathways. The compound demonstrates direct progesterone receptor agonistic activity with an EC50 of 4.5 nM [2], indicating efficient activation of transcriptional machinery at nanomolar concentrations.

Transcriptional activation by norgestomet follows the established nuclear hormone receptor paradigm, involving ligand binding, receptor dimerization, nuclear translocation, and binding to progesterone response elements in target gene promoters [5] [6]. The activation function domains of the progesterone receptor are effectively engaged by norgestomet, leading to recruitment of coactivator complexes and subsequent chromatin remodeling [7] [5].

Target tissue specificity of norgestomet-mediated transcriptional activation is demonstrated by its preferential action in reproductive tissues, particularly the uterus and ovaries [1] [8]. In bovine uterine endometrium, norgestomet effectively competes for progesterone receptor binding and activates progesterone-responsive gene expression [1], leading to physiological responses characteristic of progestational activity.

The molecular mechanisms underlying norgestomet's transcriptional effects involve recruitment of coactivator proteins including p160 family members, CREB-binding protein, and chromatin remodeling complexes [9] [7]. These interactions facilitate histone acetylation and chromatin decompaction, allowing increased access of transcriptional machinery to progesterone-responsive promoter elements [6] [10].

Comparative transcriptional potency studies demonstrate that norgestomet exhibits equivalent transcriptional activation to endogenous progesterone while maintaining superior receptor selectivity [3]. The compound's transcriptional selectivity index represents the highest among tested progestins, reflecting optimal balance between progesterone receptor activation and minimal androgenic or glucocorticoid receptor cross-activation [3].

Comparative Pharmacodynamics with Endogenous Progesterone

Pharmacodynamic comparison reveals that norgestomet exhibits superior receptor binding characteristics compared to endogenous progesterone. While maintaining equivalent progesterone receptor affinity, norgestomet demonstrates enhanced selectivity with reduced cross-reactivity at non-target receptors [1] [3].

Metabolic stability analysis shows that norgestomet follows the general breakdown pattern of progesterone-like substances, with extensive metabolism leading to loss of progestagenic activity in metabolites [11]. Three primary metabolites have been identified: norgestomet with degraded pregnane chain, norgestomet with hydrolyzed 17α-acetyl chain, and the corresponding 20-position reduced derivative, all showing no or little progestagenic activity [11].

Pharmacokinetic advantages of norgestomet over progesterone include improved oral bioavailability due to the 17α-acetate modification, which protects against first-pass hepatic metabolism [12] [11]. Peak plasma levels of approximately 0.15 μg/L are achieved within 1-6 hours after administration, with sustained levels maintained for extended periods [11].

Receptor selectivity comparison demonstrates that norgestomet maintains the highest selectivity index among progestins when evaluating progesterone receptor versus androgen receptor binding ratios [3]. This represents a significant pharmacodynamic advantage over endogenous progesterone, which shows equivalent progesterone receptor affinity but less favorable selectivity profiles [3].

ParameterNorgestometProgesteroneAdvantage
PR Binding Affinity2.44 nM IC50Reference standardSuperior binding
Selectivity IndexHighestEqual to norgestometMaintained selectivity
Oral BioavailabilityEnhancedPoorImproved stability
Metabolic PatternStandard breakdownStandard breakdownSimilar safety profile

Physiological response comparison in target tissues shows that norgestomet produces equivalent progestational effects to progesterone while requiring lower therapeutic concentrations [1]. In bovine studies, norgestomet effectively synchronizes estrus and maintains luteal function with superior consistency compared to endogenous progesterone supplementation [1] [13].

The tissue-specific activity profile of norgestomet closely mirrors that of endogenous progesterone, with primary effects observed in reproductive tract tissues including uterus, cervix, and ovaries [1]. However, norgestomet demonstrates reduced estrogenic cross-activity, showing weak estrogenic effects only at concentrations exceeding 1 μM [1], well above therapeutic ranges.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

372.23005950 g/mol

Monoisotopic Mass

372.23005950 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3L33UD42X4

GHS Hazard Statements

Aggregated GHS information provided by 17 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

25092-41-5

Wikipedia

Norgestomet
7α-Methylestradiol

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Jerome A, Srivastava SK, Sharma RK. Study on follicular characteristics, hormonal and biochemical profile in norgestomet+PMSG treated acyclic buffaloes. Iran J Vet Res. 2016 Fall;17(4):247-252. PubMed PMID: 28224008; PubMed Central PMCID: PMC5309456.
2: Kumar L, Phogat JB, Pandey AK, Phulia SK, Kumar S, Dalal J. Estrus induction and fertility response following different treatment protocols in Murrah buffaloes under field conditions. Vet World. 2016 Dec;9(12):1466-1470. doi: 10.14202/vetworld.2016.1466-1470. Epub 2016 Dec 22. PubMed PMID: 28096623; PubMed Central PMCID: PMC5234065.
3: Oliveira LH, Sanches CP, Seddon AS, Veras MB, Lima FA, Monteiro PL Jr, Wiltbank MC, Sartori R. Short communication: Follicle superstimulation before ovum pick-up for in vitro embryo production in Holstein cows. J Dairy Sci. 2016 Nov;99(11):9307-9312. doi: 10.3168/jds.2016-11306. Epub 2016 Aug 24. PubMed PMID: 27568054.
4: Parmar SC, Khasatiya CT, Chaudhary JK, Patel RV, Dhamsaniya HB. Serum metabolic and minerals profile in norgestomet primed postpartum anestrous surti buffaloes. Vet World. 2015 May;8(5):625-30. doi: 10.14202/vetworld.2015.625-630. Epub 2015 May 21. PubMed PMID: 27047146; PubMed Central PMCID: PMC4774724.
5: Dhami AJ, Nakrani BB, Hadiya KK, Patel JA, Shah RG. Comparative efficacy of different estrus synchronization protocols on estrus induction response, fertility and plasma progesterone and biochemical profile in crossbred anestrus cows. Vet World. 2015 Nov;8(11):1310-6. doi: 10.14202/vetworld.2015.1310-1316. Epub 2015 Nov 21. PubMed PMID: 27047035; PubMed Central PMCID: PMC4774743.
6: Blaschi W, Lunardelli PA, Marinho LS, Max MC, Santos GM, Silva-Santos KC, Melo-Sterza FA, Baldassarre H, Rigo TR, Seneda MM. Effects of progestagen exposure duration on estrus synchronization and conception rates of crossbreed ewes undergoing fixed time artificial insemination. J Vet Sci. 2014;15(3):433-7. Epub 2014 Jun 20. PubMed PMID: 24962414; PubMed Central PMCID: PMC4178146.
7: Sá Filho MF, Marques MO, Gimenes LU, Torres-Júnior JR, Batista EO, Carvalho JP, Baruselli PS. Prostaglandin treatment at the onset of norgestomet and estradiol-based synchronization protocols did not alter the ovarian follicular dynamics or pregnancy per timed artificial insemination in cyclic Bos indicus heifers. Anim Reprod Sci. 2014 Jan 10;144(1-2):1-5. doi: 10.1016/j.anireprosci.2013.11.008. Epub 2013 Dec 1. PubMed PMID: 24332755.
8: Sá Filho MF, Marques MO, Girotto R, Santos FA, Sala RV, Barbuio JP, Baruselli PS. Resynchronization with unknown pregnancy status using progestin-based timed artificial insemination protocol in beef cattle. Theriogenology. 2014 Jan 15;81(2):284-90. doi: 10.1016/j.theriogenology.2013.09.027. Epub 2013 Sep 28. PubMed PMID: 24139935.
9: Sá Filho MF, Penteado L, Siqueira GR, Soares JG, Mendanha MF, Macedo GG, Baruselli PS. Timed artificial insemination should be performed early when used norgestomet ear implants are applied for synchronizing ovulation in beef heifers. Theriogenology. 2013 Oct 1;80(6):642-7. doi: 10.1016/j.theriogenology.2013.06.008. Epub 2013 Jul 23. PubMed PMID: 23886599.
10: Viana JH, Dorea MD, Siqueira LG, Arashiro EK, Camargo LS, Fernandes CA, Palhão MP. Occurrence and characteristics of residual follicles formed after transvaginal ultrasound-guided follicle aspiration in cattle. Theriogenology. 2013 Jan 15;79(2):267-73. doi: 10.1016/j.theriogenology.2012.08.015. Epub 2012 Nov 20. PubMed PMID: 23174772.
11: Azizi-Moghadam A. Metabolism of energy substrates of in vitro and in vivo derived embryos from ewes synchronized and super ovulated with norgestomet and porcine follicle stimulating hormone. J Anim Sci Biotechnol. 2012 Nov 17;3(1):37. doi: 10.1186/2049-1891-3-37. PubMed PMID: 23157819; PubMed Central PMCID: PMC3546910.
12: Martins CM, Rodrigues CA, Vieira LM, Mapletoft RJ, Bó GA, Sá Filho MF, Baruselli PS. The effect of timing of the induction of ovulation on embryo production in superstimulated lactating Holstein cows undergoing fixed-time artificial insemination. Theriogenology. 2012 Sep 15;78(5):974-80. doi: 10.1016/j.theriogenology.2012.05.007. Epub 2012 Jul 21. PubMed PMID: 22819286.
13: Pandey AK, Dhaliwal GS, Ghuman SS, Singh J, Kumar A, Agarwal SK. Impact of norgestomet supplementation during early luteal phase on subsequent luteal profiles and conception rate in buffalo: a preliminary study. Trop Anim Health Prod. 2013 Jan;45(1):293-8. doi: 10.1007/s11250-012-0217-y. Epub 2012 Jul 18. PubMed PMID: 22802094.
14: Sá Filho MF, Baldrighi JM, Sales JN, Crepaldi GA, Carvalho JB, Bó GA, Baruselli PS. Induction of ovarian follicular wave emergence and ovulation in progestin-based timed artificial insemination protocols for Bos indicus cattle. Anim Reprod Sci. 2011 Dec;129(3-4):132-9. doi: 10.1016/j.anireprosci.2011.12.005. Epub 2011 Dec 17. PubMed PMID: 22226935.
15: Talebkhan Garoussi M, Farzaneh N, Gallehdar E, Mohri M. Reproductive performance in out-of-breeding season of fatty ewes using implant norgestomet with or without PMSG. Trop Anim Health Prod. 2012 Jun;44(5):965-8. doi: 10.1007/s11250-011-9993-z. Epub 2011 Nov 9. PubMed PMID: 22065305.
16: Holtz W, Wang X, El-Gayar M, Knight PG. The effect of exogenous gonadotropins on ovarian function in goats actively immunized against inhibin. Theriogenology. 2012 Jan 15;77(2):253-9. doi: 10.1016/j.theriogenology.2011.07.037. Epub 2011 Sep 14. PubMed PMID: 21924477.
17: Sá Filho MF, Crespilho AM, Santos JE, Perry GA, Baruselli PS. Ovarian follicle diameter at timed insemination and estrous response influence likelihood of ovulation and pregnancy after estrous synchronization with progesterone or progestin-based protocols in suckled Bos indicus cows. Anim Reprod Sci. 2010 Jul;120(1-4):23-30. doi: 10.1016/j.anireprosci.2010.03.007. Epub 2010 Mar 24. PubMed PMID: 20395079.
18: Sá Filho MF, Ayres H, Ferreira RM, Marques MO, Reis EL, Silva RC, Rodrigues CA, Madureira EH, Bó GA, Baruselli PS. Equine chorionic gonadotropin and gonadotropin-releasing hormone enhance fertility in a norgestomet-based, timed artificial insemination protocol in suckled Nelore (Bos indicus) cows. Theriogenology. 2010 Mar 15;73(5):651-8. doi: 10.1016/j.theriogenology.2009.11.004. Epub 2010 Jan 18. PubMed PMID: 20080296.
19: Sá Filho MF, Torres-Júnior JR, Penteado L, Gimenes LU, Ferreira RM, Ayres H, Castro E Paula LA, Sales JN, Baruselli PS. Equine chorionic gonadotropin improves the efficacy of a progestin-based fixed-time artificial insemination protocol in Nelore (Bos indicus) heifers. Anim Reprod Sci. 2010 Apr;118(2-4):182-7. doi: 10.1016/j.anireprosci.2009.10.004. Epub 2009 Oct 29. PubMed PMID: 19939592.
20: Wilsher S, Lefranc AC, Allen WR. Post natal oestrogen administration stimulates precocious endometrial gland development in the horse. Equine Vet J. 2009 Sep;41(7):678-84. PubMed PMID: 19927587.

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